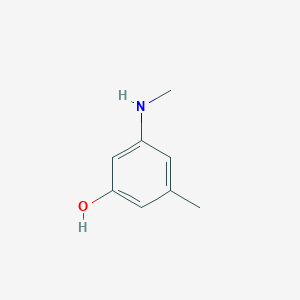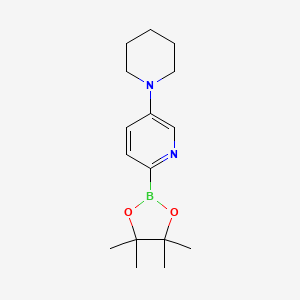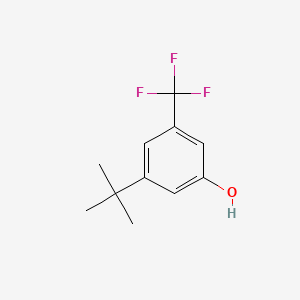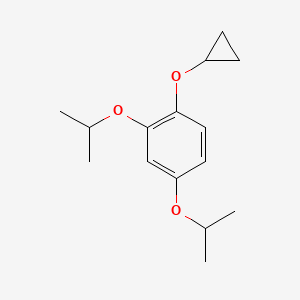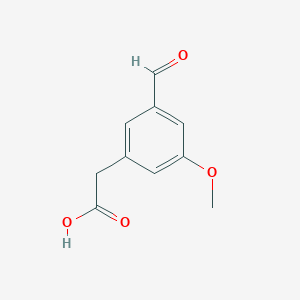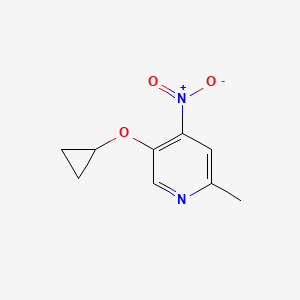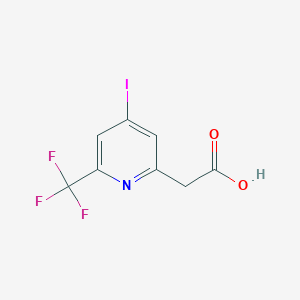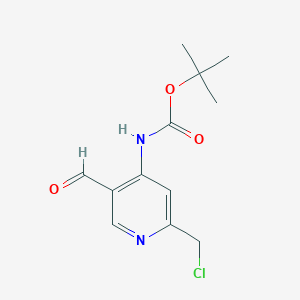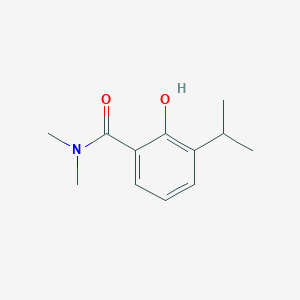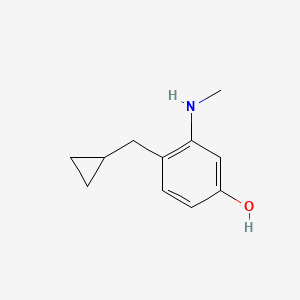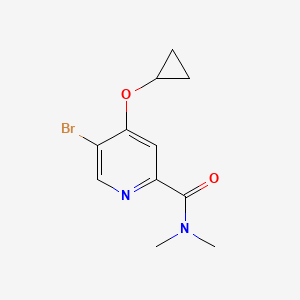
5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide: is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . It is a derivative of picolinamide, featuring a bromine atom at the 5-position, a cyclopropoxy group at the 4-position, and N,N-dimethyl groups attached to the amide nitrogen. This compound is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol and reagents such as sodium carbonate for washing .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyclopropoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the cyclopropoxy group.
Reduction: Products include reduced derivatives of the cyclopropoxy group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in medicinal chemistry for the development of new pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of brominated picolinamide derivatives on various biological systems. It is particularly useful in exploring the interactions of these compounds with enzymes and receptors .
Medicine: While not a drug itself, this compound is used in the development of potential therapeutic agents. Researchers investigate its derivatives for their pharmacological properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure makes it valuable for creating compounds with specific properties, such as improved stability or reactivity .
Mécanisme D'action
The mechanism of action of 5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyclopropoxy group play crucial roles in binding to these targets, influencing their activity. The N,N-dimethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparaison Avec Des Composés Similaires
5-Bromo-4-cyclopropyl-6-methoxypyrimidine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
5-Bromo-4-N,N-dimethylamino-2-methoxypyrimidine: Features a dimethylamino group and a methoxy group.
5-Bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide: Contains a pyrazole ring and a sulfonamide group.
Uniqueness: 5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its combination of a bromine atom, cyclopropoxy group, and N,N-dimethyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H13BrN2O2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
5-bromo-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)9-5-10(8(12)6-13-9)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
INKXQOSEKGXOMS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




